molecular formula C17H15BrN2O4S B2484463 5-({[4-(4-bromophenyl)-5-methyl-1,3-thiazol-2-yl]amino}methylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione CAS No. 1022394-28-0

5-({[4-(4-bromophenyl)-5-methyl-1,3-thiazol-2-yl]amino}methylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione

Cat. No.: B2484463
CAS No.: 1022394-28-0
M. Wt: 423.28
InChI Key: MFVRKGKCTXWGSE-UHFFFAOYSA-N
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Description

The compound 5-({[4-(4-bromophenyl)-5-methyl-1,3-thiazol-2-yl]amino}methylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione is a complex organic molecule featuring a thiazole ring, a bromophenyl group, and a dioxane ring

Properties

IUPAC Name

5-[[[4-(4-bromophenyl)-5-methyl-1,3-thiazol-2-yl]amino]methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrN2O4S/c1-9-13(10-4-6-11(18)7-5-10)20-16(25-9)19-8-12-14(21)23-17(2,3)24-15(12)22/h4-8H,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFVRKGKCTXWGSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)NC=C2C(=O)OC(OC2=O)(C)C)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-({[4-(4-bromophenyl)-5-methyl-1,3-thiazol-2-yl]amino}methylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione typically involves multi-step organic reactions. The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides . The bromophenyl group is introduced via electrophilic aromatic substitution reactions, using bromine as the electrophile . The final step involves the formation of the dioxane ring through cyclization reactions under acidic or basic conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the thiazole synthesis and the use of catalytic methods to introduce the bromophenyl group efficiently .

Scientific Research Applications

Chemical Structure and Synthesis

The molecular structure of this compound features a thiazole ring and a dioxane moiety, which are significant for its biological activity. The synthesis typically involves multi-step reactions that include the formation of the thiazole ring followed by the introduction of the dioxane structure.

Table 1: Key Structural Features

ComponentDescription
Thiazole RingContributes to biological activity
Dioxane MoietyEnhances solubility and stability
Bromophenyl SubstituentMay influence pharmacological properties

Antimicrobial Properties

Recent studies have demonstrated that derivatives of thiazole compounds exhibit significant antimicrobial activity. For instance, compounds similar to the target compound have shown efficacy against various bacterial strains and fungi. The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways.

Anticancer Activity

The compound has been evaluated for its anticancer properties, particularly against breast cancer cell lines such as MCF7. In vitro studies indicate that certain derivatives possess potent antiproliferative effects, potentially through mechanisms such as apoptosis induction or cell cycle arrest.

Case Study: Anticancer Screening

In one study, several derivatives were synthesized and screened for activity against MCF7 cells using the Sulforhodamine B assay. Compounds exhibiting IC50 values in the low micromolar range were identified as promising candidates for further development .

Activity TypeTest Organism/Cell LineResult Summary
AntimicrobialVarious BacteriaSignificant inhibition observed
AntifungalFungal SpeciesEffective against multiple strains
AnticancerMCF7 (Breast Cancer)Potent antiproliferative effects noted

Molecular Docking Studies

Molecular docking studies have been employed to understand the binding interactions of this compound with specific biological targets. These studies help elucidate how the compound interacts at the molecular level and can guide modifications to enhance efficacy.

Key Findings from Docking Studies

  • Binding Affinity : The compound shows strong binding affinity to targets involved in cancer progression and microbial resistance.
  • Interaction Sites : Key amino acids in the target proteins interact favorably with functional groups on the compound.

Drug Development

Given its promising biological activities, this compound could serve as a lead structure for developing new antimicrobial and anticancer agents. Further optimization of its chemical structure may enhance potency and selectivity.

Agricultural Chemistry

The antimicrobial properties suggest potential applications in agricultural settings as a biopesticide or fungicide, contributing to sustainable agricultural practices.

Table 3: Potential Applications Overview

Application AreaDescription
Medicinal ChemistryDevelopment of new drugs targeting infections and cancer
Agricultural ChemistryUse as a biopesticide or fungicide

Mechanism of Action

The mechanism of action of 5-({[4-(4-bromophenyl)-5-methyl-1,3-thiazol-2-yl]amino}methylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity . The bromophenyl group can enhance the compound’s binding affinity to its targets, while the dioxane ring can influence the compound’s solubility and stability .

Comparison with Similar Compounds

Biological Activity

The compound 5-({[4-(4-bromophenyl)-5-methyl-1,3-thiazol-2-yl]amino}methylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, particularly focusing on its anticancer and anticonvulsant properties, as well as its mechanism of action based on available research findings.

Chemical Structure and Properties

The molecular formula of the compound is C20H19BrN4SC_{20}H_{19}BrN_{4}S, with a molecular weight of approximately 427.36 g/mol. The structure features a thiazole ring, which is known for its diverse biological activity.

Anticancer Activity

Recent studies have shown that thiazole derivatives exhibit significant anticancer properties. The compound has been tested against various cancer cell lines, including HepG2 (hepatocellular carcinoma) and Caco-2 (colorectal carcinoma).

Key Findings:

  • IC50 Values : The compound demonstrated promising cytotoxic activity with IC50 values less than 2 µg/mL against HepG2 cells, indicating potent anticancer effects .
  • Structure-Activity Relationship (SAR) : The presence of electron-withdrawing groups such as bromine on the phenyl ring enhances the anticancer activity. Methyl substitutions also play a crucial role in increasing efficacy .

Anticonvulsant Activity

The anticonvulsant properties of thiazole derivatives have been documented in several studies. The compound's structural features contribute to its effectiveness in seizure models.

Key Findings:

  • Median Effective Dose (ED50) : In picrotoxin-induced seizure models, compounds similar to the one showed ED50 values significantly lower than standard medications like ethosuximide, suggesting strong anticonvulsant potential .
  • Mechanism of Action : The thiazole moiety appears to interact with neurotransmitter systems involved in seizure propagation, although specific pathways for this compound require further elucidation.

Research Data and Case Studies

StudyCompound TestedCell LineIC50 Value (µg/mL)Activity
5-{[4-(4-bromophenyl)-5-methyl-1,3-thiazol-2-yl]amino}methylideneHepG2< 2Anticancer
Thiazole DerivativeCaco-21.61Anticancer
Similar Thiazole CompoundsNIH/3T3 & A549Strong SelectivityAnticancer

Q & A

Q. What is the typical synthesis protocol for this compound, and how can reaction conditions be optimized?

  • Methodological Answer: The compound is synthesized via a condensation reaction between 3-(4-hydroxyphenyl)thiosemicarbazide and an appropriate oxo-compound (e.g., 2,2-dimethyl-1,3-dioxane-4,6-dione derivatives). A mixture of DMF and acetic acid (5:10 mL ratio) is used as the solvent, with sodium acetate as a base, refluxed for 2 hours. Post-reaction, the product is filtered and recrystallized from DMF-ethanol . Optimization includes adjusting molar ratios (e.g., oxo-compound in excess, 0.03 mol vs. 0.01 mol thiosemicarbazide) and monitoring reaction progression via TLC.

Q. How can researchers confirm the structural identity and purity of the compound?

  • Methodological Answer: Characterization involves:
  • NMR spectroscopy : Analyze proton environments (e.g., methylidene proton at δ 8.2–8.5 ppm, thiazole protons at δ 6.8–7.5 ppm) .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺ or [M−H]⁻) with exact mass matching theoretical values (e.g., C₁₃H₁₂BrNO₄: 349.15 g/mol) .
  • Elemental analysis : Validate C, H, N, and Br percentages within ±0.3% of theoretical values.

Q. What solvents and storage conditions are recommended to maintain compound stability?

  • Methodological Answer: The compound is stable in DMF or DMSO at 1–10 mM concentrations. Store in amber vials at −20°C under inert gas (N₂/Ar) to prevent oxidation or hydrolysis. Avoid prolonged exposure to light, moisture, or oxidizers .

Advanced Research Questions

Q. What reaction mechanisms govern the formation of the methylidene-thiazole linkage?

  • Methodological Answer: The methylidene bridge forms via nucleophilic attack of the thiazole-2-amine on the carbonyl group of the dioxane-dione, followed by dehydration. Computational studies (DFT) can model transition states, while isotopic labeling (e.g., ¹⁵N-thiazole) tracks bond formation . Kinetic experiments (variable-temperature NMR) may reveal activation energies for cyclization steps.

Q. How can researchers investigate the compound’s potential biological activity?

  • Methodological Answer: Screen using:
  • Enzyme inhibition assays : Target kinases or oxidoreductases (e.g., COX-2) with IC₅₀ determination via fluorometric/colorimetric readouts .
  • Cytotoxicity studies : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, with EC₅₀ values compared to controls like cisplatin .
  • Molecular docking : Simulate binding to active sites (e.g., PD-L1 or EGFR) using AutoDock Vina, prioritizing residues within 4 Å of the bromophenyl group .

Q. What advanced analytical techniques resolve stereochemical ambiguities or impurity profiles?

  • Methodological Answer:
  • Chiral HPLC : Use a Chiralpak IG-3 column (4.6 × 250 mm) with hexane:isopropanol (85:15) to separate enantiomers, detecting at 254 nm .
  • LC-MS/MS : Quantify trace impurities (e.g., hydrolyzed dioxane-dione) via multiple reaction monitoring (MRM) transitions .
  • X-ray crystallography : Determine absolute configuration using single crystals grown via vapor diffusion (ethyl acetate/hexane) .

Q. How should contradictory bioactivity data across studies be addressed?

  • Methodological Answer: Discrepancies (e.g., variable IC₅₀ values) may arise from:
  • Assay conditions : Standardize pH (7.4 ± 0.2), serum concentration (e.g., 10% FBS), and incubation time (24–72 h) .
  • Compound stability : Verify integrity via HPLC before/during assays .
  • Cell line variability : Use STR profiling to confirm identity and compare across ≥3 independent cultures .

Q. What methodologies assess the compound’s environmental impact or degradation pathways?

  • Methodological Answer:
  • Biodegradation studies : Incubate with soil/water microcosms (OECD 301F protocol), monitoring via LC-TOF-MS for breakdown products (e.g., bromophenol) .
  • Ecotoxicology : Test on Daphnia magna (48-h LC₅₀) and algal growth inhibition (OECD 201), using QSAR models to predict bioaccumulation .

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